

# 6-(2-aminopropyl)indole chemical structure and properties

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## Compound of Interest

Compound Name: **6-(2-Aminopropyl)indole**

Cat. No.: **B157925**

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## An In-depth Technical Guide to 6-(2-aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-(2-aminopropyl)indole**, also known as 6-API or 6-IT, is a psychoactive compound belonging to the tryptamine and amphetamine classes. As a positional isomer of the more widely known 5-(2-aminopropyl)indole (5-IT), it has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **6-(2-aminopropyl)indole**. Detailed methodologies for its study, including in vitro and in vivo assays, are presented to facilitate further research and understanding of this compound.

## Chemical Structure and Properties

**6-(2-aminopropyl)indole** is an indole derivative with a propyl-2-amine group attached to the sixth position of the indole ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of **6-(2-aminopropyl)indole**

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| IUPAC Name        | 1-(1H-indol-6-yl)propan-2-amine  | <a href="#">[1]</a> |
| Synonyms          | 6-API, 6-IT  | <a href="#">[1]</a> |
| CAS Number        | 22196-72-1   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> N <sub>2</sub>                                   | <a href="#">[1]</a> |
| Molecular Weight  | 174.24 g/mol   | <a href="#">[2]</a> |
| Appearance        | Crystalline solid  | <a href="#">[3]</a> |
| Solubility        | DMF: 30 mg/mL<br>mg/mL Ethanol: 10<br>mg/mL DMF:PBS (pH 7.2)<br>(1:1): 0.5 mg/mL | <a href="#">[3]</a> |
| λ <sub>max</sub>  | 221, 274, 291 nm   | <a href="#">[3]</a> |
| Storage           | -20°C  | <a href="#">[3]</a> |
| Stability         | ≥ 5 years  | <a href="#">[3]</a> |

Note: Experimental data for melting point, boiling point, and pKa of **6-(2-aminopropyl)indole** are not readily available in the reviewed literature. Predicted values for its isomer, 5-(2-aminopropyl)indole, include a boiling point of 344.5±17.0 °C and a pKa of 17.13±0.30<sup>[4][5]</sup>.

## Synthesis

While a specific, detailed, step-by-step synthesis protocol for **6-(2-aminopropyl)indole** is not explicitly detailed in the readily available scientific literature, its synthesis has been reported for research purposes<sup>[6][7]</sup>. General indole synthesis methods, such as the Fischer, Madelung, or Reissert indole syntheses, could potentially be adapted to produce the 6-substituted indole precursor<sup>[8][9]</sup>. The subsequent addition of the 2-aminopropyl side chain could be achieved through various established organic chemistry reactions. One plausible route, by analogy to the synthesis of related compounds, would involve the reaction of a protected 6-bromoindole with a suitable propene derivative, followed by amination and deprotection steps.

# Pharmacological Properties and Mechanism of Action

The primary mechanism of action of **6-(2-aminopropyl)indole** is its interaction with monoamine transporters. It acts as a potent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6][10].

## Monoamine Transporter Interaction

In vitro studies using rat brain synaptosomes have demonstrated that **6-(2-aminopropyl)indole** is a potent releaser of monoamines. Notably, it displays a greater potency for release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT)[6][10]. This contrasts with its isomer, 5-HT, which shows a preference for DAT over SERT[6]. This differential selectivity suggests that **6-(2-aminopropyl)indole**'s psychoactive effects are likely to be predominantly serotonergic.

Table 2: In Vitro Monoamine Transporter Releasing Potency (EC<sub>50</sub>, nM)

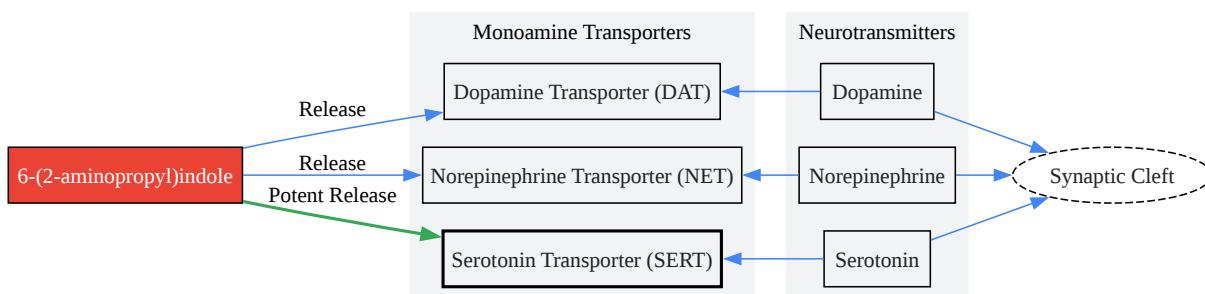
| Compound                | DAT    | NET    | SERT   | DAT/SERT Ratio      |
|-------------------------|--------|--------|--------|---------------------|
| 6-(2-aminopropyl)indole | Potent | Potent | Potent | >1 (SERT selective) |
| 5-(2-aminopropyl)indole | Potent | Potent | Potent | <1 (DAT selective)  |

Source: Data derived from Marusich et al., 2015[6][10]. Specific EC<sub>50</sub> values were not provided in the abstract.

## Signaling Pathways

The primary signaling pathway affected by **6-(2-aminopropyl)indole** is the monoaminergic system. By acting as a releasing agent at DAT, NET, and SERT, it increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. These

neurotransmitters then bind to their respective postsynaptic receptors, leading to a cascade of downstream signaling events. The pronounced serotonergic activity of **6-(2-aminopropyl)indole** suggests a significant impact on pathways regulated by serotonin, which are involved in mood, cognition, and perception.



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Caption: Monoamine release pathway of **6-(2-aminopropyl)indole**.

## In Vivo Effects

In vivo studies in mice have shown that **6-(2-aminopropyl)indole** administration leads to behaviors associated with serotonin toxicity[6][10]. This is consistent with its in vitro profile as a potent serotonin-releasing agent. These effects are distinct from its isomer 5-HT, which produces typical stimulant effects[6].

## Experimental Protocols

### In Vitro Monoamine Transporter Release Assay

This protocol is a general representation based on methods described for similar compounds[6].

Objective: To determine the potency of **6-(2-aminopropyl)indole** to induce the release of radiolabeled monoamines from rat brain synaptosomes.

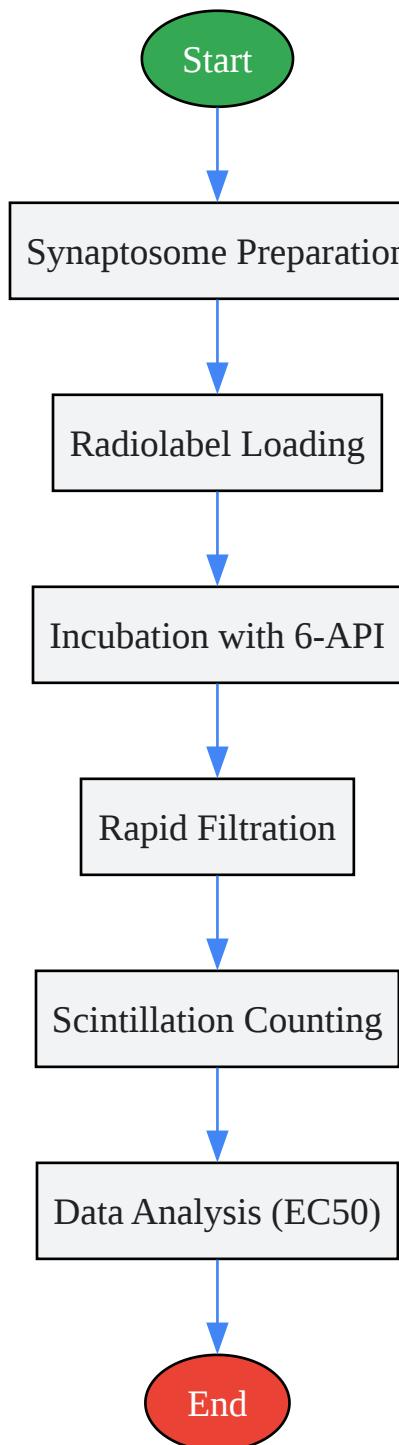
## Materials:

- Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebellum for NET)
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl<sub>2</sub>, 1.2 mM MgSO<sub>4</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)
- [<sup>3</sup>H]Dopamine, [<sup>3</sup>H]Norepinephrine, [<sup>3</sup>H]Serotonin
- **6-(2-aminopropyl)indole** stock solution (in DMSO)
- Scintillation vials and cocktail
- Filtration apparatus with glass fiber filters

## Procedure:

- Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRHB.
- Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine ([<sup>3</sup>H]Dopamine, [<sup>3</sup>H]Norepinephrine, or [<sup>3</sup>H]Serotonin) for 30 minutes at 37°C.
- Release Assay: Aliquot the radiolabeled synaptosomes into tubes containing various concentrations of **6-(2-aminopropyl)indole** or vehicle (DMSO). Incubate for 30 minutes at 37°C.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRHB to remove extracellular radioactivity.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate the amount of radiolabel released at each drug concentration relative to the total incorporated radioactivity. Determine the EC<sub>50</sub> value by non-linear regression analysis.



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Caption: In vitro monoamine transporter release assay workflow.

## Locomotor Activity Assay

This protocol is a general representation based on standard methods[\[11\]](#).

Objective: To assess the effect of **6-(2-aminopropyl)indole** on spontaneous locomotor activity in mice.

Materials:

- Adult male ICR mice
- Locomotor activity chambers equipped with infrared beams
- **6-(2-aminopropyl)indole** solution (in saline or other appropriate vehicle)
- Vehicle solution

Procedure:

- Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
- Habituation to Chambers: Place the mice individually into the locomotor activity chambers and allow them to explore for a 30-minute habituation period.
- Drug Administration: Inject the mice intraperitoneally (i.p.) with either vehicle or a specific dose of **6-(2-aminopropyl)indole**.
- Data Recording: Immediately after injection, place the mice back into the locomotor activity chambers and record their activity for a predefined period (e.g., 60 minutes). The recording software will quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
- Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of **6-(2-aminopropyl)indole** with the vehicle control group.

## Functional Observational Battery (FOB)

This protocol is a general representation based on established guidelines[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

Objective: To systematically assess the behavioral and physiological effects of **6-(2-aminopropyl)indole** in mice.

### Materials:

- Adult male ICR mice
- Observation arena
- Standardized scoring sheet
- **6-(2-aminopropyl)indole** solution (in saline or other appropriate vehicle)
- Vehicle solution

### Procedure:

- Baseline Observation: Before drug administration, perform a baseline FOB assessment for each mouse to establish normal behavior and physiological parameters.
- Drug Administration: Administer a specific dose of **6-(2-aminopropyl)indole** or vehicle to the mice.
- Post-Dosing Observations: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), conduct the FOB assessment. The assessment should be performed by a trained observer who is blind to the treatment conditions.
- Parameters to Assess:
  - Autonomic: Piloerection, salivation, pupil size, body temperature.
  - Neuromuscular: Gait, posture, tremor, convulsions, grip strength.
  - Sensorimotor: Startle response, righting reflex.

- Behavioral: Arousal level, stereotypy, grooming, vocalizations.
- Scoring: Use a standardized scoring system to quantify the observed changes in each parameter.
- Data Analysis: Analyze the scores using appropriate statistical methods to identify dose-dependent effects of **6-(2-aminopropyl)indole**.

## Conclusion

**6-(2-aminopropyl)indole** is a psychoactive compound with a distinct pharmacological profile characterized by its potent activity as a serotonin-releasing agent. This property likely underlies the observed *in vivo* effects associated with serotonin toxicity. Further research is warranted to fully elucidate its mechanism of action, potential therapeutic applications, and toxicological profile. The experimental protocols provided in this guide offer a framework for conducting such investigations in a standardized and reproducible manner.

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